(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid
Overview
Description
®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is a chiral amino acid derivative characterized by the presence of a bromine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid typically involves the following steps:
Chiral Resolution: The resolution of the racemic mixture to obtain the ®-enantiomer can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid may involve large-scale bromination and aminomethylation reactions, followed by chiral resolution using efficient and cost-effective methods such as crystallization or enzymatic resolution.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ®-2-Aminomethyl-3-phenyl-propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The aminomethyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid: The enantiomer of the compound with different chiral properties.
2-Aminomethyl-3-phenyl-propionic acid: Lacks the bromine atom, resulting in different chemical and biological properties.
4-Bromo-phenylalanine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is unique due to the presence of both the bromine atom and the chiral center, which confer distinct chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-bromophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIMDBLWVUDOQG-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210090 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260614-59-2 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260614-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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